BenchChemオンラインストアへようこそ!

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate (CAS 485378-00-5) is a synthetic heterocyclic ester composed of a 1,2,3-benzotriazin-4(3H)-one (benzotriazinone) core linked via a methylene bridge to a 2-nitrobenzoate moiety. Its molecular formula is C₁₅H₁₀N₄O₅ with a molecular weight of 326.26 g·mol⁻¹.

Molecular Formula C15H10N4O5
Molecular Weight 326.268
CAS No. 485378-00-5
Cat. No. B2454400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate
CAS485378-00-5
Molecular FormulaC15H10N4O5
Molecular Weight326.268
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H10N4O5/c20-14-10-5-1-3-7-12(10)16-17-18(14)9-24-15(21)11-6-2-4-8-13(11)19(22)23/h1-8H,9H2
InChIKeyFVMQSDVIMPRKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate (CAS 485378-00-5) – Physicochemical and Structural Baseline


The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate (CAS 485378-00-5) is a synthetic heterocyclic ester composed of a 1,2,3-benzotriazin-4(3H)-one (benzotriazinone) core linked via a methylene bridge to a 2-nitrobenzoate moiety . Its molecular formula is C₁₅H₁₀N₄O₅ with a molecular weight of 326.26 g·mol⁻¹ . Computed physicochemical properties include XLogP3 = 3.0, topological polar surface area (TPSA) = 117 Ų, 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 rotatable bonds . The benzotriazinone scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for kinase inhibitors targeting Src, Abl, and p70S6K, as well as GPR139 agonists and cholinesterase inhibitors . The 2-nitrobenzoate ester substituent distinguishes this specific compound from numerous regioisomeric and substituent-varied analogs within the same chemical series.

Why Generic Substitution of (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate Is Not Advisable


Within the (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate chemical series, seemingly small structural changes produce quantifiable differences in physicochemical properties that directly impact experimental utility and biological performance. The position of the nitro substituent on the benzoate ring (ortho vs. meta vs. para) alters the compound's electronic distribution, hydrogen-bonding capacity (7 vs. 5 H-bond acceptors for the unsubstituted analog), lipophilicity (XLogP3 = 3.0 vs. 2.5 for the unsubstituted analog), and TPSA (117 Ų vs. 71.3 Ų for the unsubstituted analog) . Screening data for a closely related analog, (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate, showed EC₅₀ > 53,000 nM against corticotropin-releasing factor-binding protein, effectively demonstrating that nitro-substituted members of this series can exhibit negligible target engagement unless specifically optimized . These measured differences confirm that compounds within this series are not functionally interchangeable for either chemical synthesis or biological screening applications.

Quantitative Differentiation Evidence for (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate vs. Closest Analogs


Ortho-Nitro Regioisomerism Differentiates Electronic and Steric Properties vs. Meta-Nitro Isomer

The 2-nitro (ortho) substitution on the benzoate ring of the target compound creates distinct electronic withdrawal through both inductive and resonance effects, with the nitro group positioned ortho to the ester carbonyl. This differs fundamentally from the 3-nitro (meta) regioisomer (CAS 433308-47-5), where resonance withdrawal at the ester linkage is attenuated . The ortho-nitro group also introduces steric hindrance around the ester bond, which has implications for both chemical reactivity (e.g., rates of ester hydrolysis, nucleophilic acyl substitution) and potential biological target engagement. The target compound's computed pKa of −2.71 ± 0.20 (predicted) for the conjugate acid reflects the strong electron-withdrawing character of the ortho-nitrobenzoyl system .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Lipophilicity Differential of +0.5 Log Units vs. Unsubstituted Benzoate Analog Affects Partitioning and Permeability

The target compound exhibits an XLogP3 of 3.0, compared to 2.5 for the unsubstituted (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate (CAS 446307-69-3, PubChem CID 866924) . This +0.5 log unit difference corresponds to approximately a 3.16-fold higher partitioning into a lipophilic phase (ΔlogP = 0.5 → 10^0.5 ≈ 3.16). The addition of the nitro group contributes both polarity (increased TPSA from 71.3 to 117 Ų) and lipophilicity (increased XLogP3 from 2.5 to 3.0), a combination attributable to the nitro group's high molar refractivity and dipole moment. Both compounds remain within Veber's drug-likeness thresholds (TPSA < 140 Ų; rotatable bonds ≤ 10), but the target compound's higher TPSA predicts reduced passive blood-brain barrier penetration relative to the unsubstituted analog .

Drug Design ADME Physicochemical Profiling

Closely Related Nitro-Substituted Analog Shows Negligible Target Engagement (EC₅₀ > 53,000 nM), Establishing a Low Basal Promiscuity Baseline

The structurally proximal analog (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate was screened in a quantitative high-throughput screen (qHTS) against human corticotropin-releasing factor-binding protein (CRF-BP) and showed an EC₅₀ > 53,000 nM (> 53 μM), indicating no meaningful activity at physiologically relevant concentrations . This analog differs from the target compound by the presence of a 4-methyl substituent and nitro at the 3-position rather than the 2-position, but shares the same benzotriazinone-methylene-benzoate scaffold and the nitrobenzoate ester motif. The negligible activity at CRF-BP provides a reference point suggesting that this chemical series does not inherently engage this target class, which can be advantageous when designing selective chemical probes where off-target activity against CRF-BP is undesirable. No equivalent screening data are publicly available for the exact target compound CAS 485378-00-5 as of the search date.

Target Engagement Screening Chemical Probe Development

Vendor-Independent Purity Benchmarks and Typical Supply Specifications

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate is commercially available as a research chemical from multiple suppliers with a typical minimum purity specification of 95% as determined by HPLC or equivalent analytical methods . This purity level is standard for compounds in this benzotriazinone-benzoate ester series used as synthetic building blocks. The predicted density of 1.51 ± 0.1 g·cm⁻³ and boiling point of 534.1 ± 56.0 °C indicate the compound is a high-melting solid at ambient conditions with thermal stability suitable for standard organic reactions . Storage under inert atmosphere at room temperature is recommended based on the benzotriazinone core's documented stability profile .

Chemical Procurement Quality Control Research Chemicals

Recommended Procurement and Application Scenarios for (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate


Synthetic Intermediate for Benzotriazinone-Derived Kinase Inhibitor Libraries

The benzotriazinone scaffold is a validated core for Src-family and Abl kinase inhibitors, as documented in patent literature disclosing benzotriazine compounds with kinase inhibitory activity . The methylene-linked 2-nitrobenzoate ester of the target compound can serve as a synthetic handle for further derivatization. The ortho-nitro group can be selectively reduced to an amine under catalytic hydrogenation or transfer hydrogenation conditions, generating an anthranilate ester that can be further functionalized via amide coupling, diazotization, or N-arylation, making this compound a strategic entry point for diversifying benzotriazinone-based compound libraries.

Physicochemical Probe for Ortho-Nitro Electronic Effects on Ester Reactivity

The target compound's ortho-nitro substitution creates a quantifiable electronic perturbation of the ester carbonyl. With an XLogP3 of 3.0 and TPSA of 117 Ų, this compound provides a defined reference point for studies comparing ortho- vs. meta- vs. para-nitrobenzoate esters within the benzotriazinone scaffold . Researchers investigating structure-reactivity relationships in activated ester hydrolysis, transesterification kinetics, or photolabile protection strategies can use this compound as a well-characterized substrate with documented computed properties including predicted pKa of −2.71 and 7 hydrogen bond acceptor sites .

Negative Control or Selectivity Reference in CRF-BP Screening Cascades

A structurally related analog within this series, (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate, has been screened and found inactive against CRF-BP with an EC₅₀ > 53,000 nM . While direct screening data for CAS 485378-00-5 are not publicly available, the close structural similarity suggests this compound may also exhibit low CRF-BP engagement. This makes the compound a candidate for inclusion as a selectivity control in target panels where CRF-BP off-target activity must be excluded, provided confirmatory screening is performed.

Building Block for GPR139 Agonist Probe Synthesis

The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core is the pharmacophoric element of TAK-041 (Zelatriazin), a potent and selective GPR139 agonist (EC₅₀ = 22 nM) . The target compound contains the identical benzotriazinone core but with a methylene-2-nitrobenzoate substituent rather than the acetamide-linked trifluoromethoxyphenyl group found in TAK-041. This structural divergence means the target compound is more appropriately used as a synthetic intermediate for constructing novel GPR139-targeting analogs rather than as a direct pharmacological tool. Procurement should be driven by the need for a diversifiable benzotriazinone intermediate rather than an expectation of intrinsic GPR139 activity.

Quote Request

Request a Quote for (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.